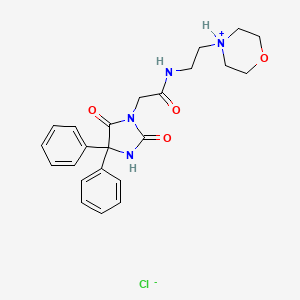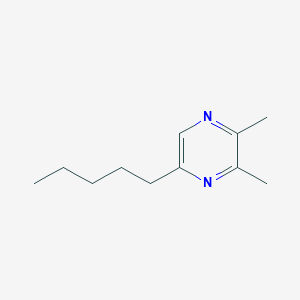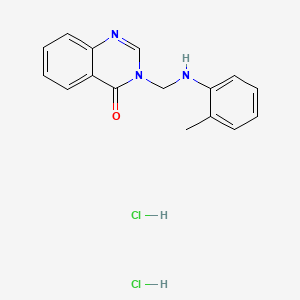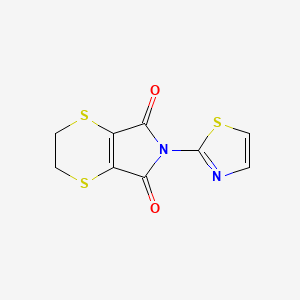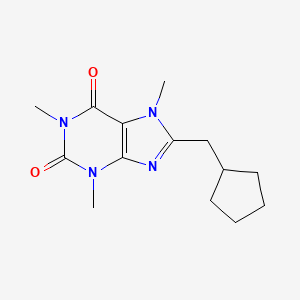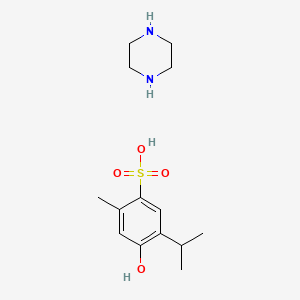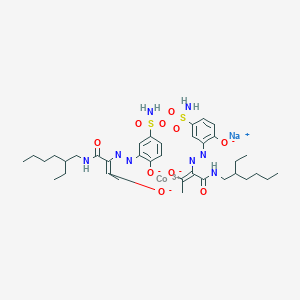
Sodium bis(2-((5-(aminosulphonyl)-2-hydroxyphenyl)azo)-N-(2-ethylhexyl)-3-oxobutyramidato(2-))cobaltate(1-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium bis[2-[[5-(aminosulfonyl)-2-hydroxyphenyl]azo]-N-(2-ethylhexyl)-3-oxobutyramidato(2-)]cobaltate(1-) is a complex coordination compound with a molecular formula of C36H52CoN8O10S2Na and a molecular weight of 902.898650 g/mol . This compound is known for its vibrant color and is often used in various industrial and research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of Sodium bis[2-[[5-(aminosulfonyl)-2-hydroxyphenyl]azo]-N-(2-ethylhexyl)-3-oxobutyramidato(2-)]cobaltate(1-) involves multiple steps. The general synthetic route includes the following steps:
Diazotization: The process begins with the diazotization of 5-aminosulfonyl-2-hydroxyphenylamine to form the corresponding diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with N-(2-ethylhexyl)-3-oxobutyramide to form the azo compound.
Complexation: The azo compound is then reacted with cobalt(III) ions in the presence of sodium ions to form the final complex.
Industrial production methods typically involve similar steps but are optimized for large-scale production, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
Sodium bis[2-[[5-(aminosulfonyl)-2-hydroxyphenyl]azo]-N-(2-ethylhexyl)-3-oxobutyramidato(2-)]cobaltate(1-) undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can undergo redox reactions due to the presence of cobalt in different oxidation states.
Substitution Reactions: The azo group and the sulfonamide group can participate in substitution reactions under appropriate conditions.
Complexation Reactions: The compound can form complexes with other metal ions, altering its chemical properties.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various ligands. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Sodium bis[2-[[5-(aminosulfonyl)-2-hydroxyphenyl]azo]-N-(2-ethylhexyl)-3-oxobutyramidato(2-)]cobaltate(1-) has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: The compound is used in biochemical assays and as a staining agent in microscopy.
Industry: The compound is used in the manufacturing of dyes and pigments due to its vibrant color.
Mécanisme D'action
The mechanism of action of Sodium bis[2-[[5-(aminosulfonyl)-2-hydroxyphenyl]azo]-N-(2-ethylhexyl)-3-oxobutyramidato(2-)]cobaltate(1-) involves its ability to form stable complexes with various biomolecules. The cobalt center can coordinate with different ligands, influencing various biochemical pathways. The azo group can participate in electron transfer reactions, affecting cellular redox states .
Comparaison Avec Des Composés Similaires
Sodium bis[2-[[5-(aminosulfonyl)-2-hydroxyphenyl]azo]-N-(2-ethylhexyl)-3-oxobutyramidato(2-)]cobaltate(1-) can be compared with similar compounds such as:
Sodium bis[2-[[5-(aminosulphonyl)-2-hydroxyphenyl]azo]-3-oxo-N-phenylbutyramidato(2-)]cobaltate(1-): This compound has a similar structure but with a phenyl group instead of an ethylhexyl group.
Sodium bis[2-[[5-(aminosulfonyl)-2-hydroxyphenyl]azo]-N-(2-ethylhexyl)-3-oxobutyramidato(2-)]cobaltate(1-): This compound has a similar structure but with different substituents on the azo group.
The uniqueness of Sodium bis[2-[[5-(aminosulfonyl)-2-hydroxyphenyl]azo]-N-(2-ethylhexyl)-3-oxobutyramidato(2-)]cobaltate(1-) lies in its specific substituents, which influence its chemical reactivity and applications.
Propriétés
Numéro CAS |
72403-31-7 |
|---|---|
Formule moléculaire |
C36H52CoN8NaO10S2 |
Poids moléculaire |
902.9 g/mol |
Nom IUPAC |
sodium;cobalt(3+);2-[[(Z)-1-(2-ethylhexylamino)-3-oxido-1-oxobut-2-en-2-yl]diazenyl]-4-sulfamoylphenolate |
InChI |
InChI=1S/2C18H28N4O5S.Co.Na/c2*1-4-6-7-13(5-2)11-20-18(25)17(12(3)23)22-21-15-10-14(28(19,26)27)8-9-16(15)24;;/h2*8-10,13,23-24H,4-7,11H2,1-3H3,(H,20,25)(H2,19,26,27);;/q;;+3;+1/p-4/b2*17-12-,22-21?;; |
Clé InChI |
ADUIEWJNWPIHHD-RSROFBEHSA-J |
SMILES isomérique |
CCCCC(CNC(=O)/C(=C(/[O-])\C)/N=NC1=C(C=CC(=C1)S(=O)(=O)N)[O-])CC.CCCCC(CNC(=O)/C(=C(/[O-])\C)/N=NC1=C(C=CC(=C1)S(=O)(=O)N)[O-])CC.[Na+].[Co+3] |
SMILES canonique |
CCCCC(CC)CNC(=O)C(=C(C)[O-])N=NC1=C(C=CC(=C1)S(=O)(=O)N)[O-].CCCCC(CC)CNC(=O)C(=C(C)[O-])N=NC1=C(C=CC(=C1)S(=O)(=O)N)[O-].[Na+].[Co+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


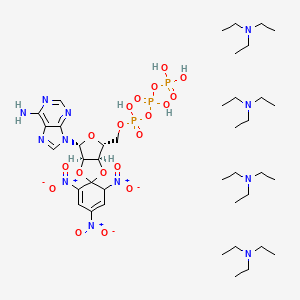
![acetic acid; N-[2-(2-hydroxyethylamino)ethyl]octadecanamide](/img/structure/B15345569.png)
![[2-(4-Ethoxyanilino)-2-oxoethyl]-diethylazanium chloride](/img/structure/B15345576.png)


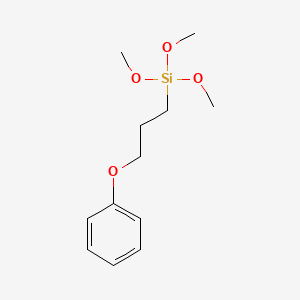
![[2-(Biphenyl-4-yloxy)-ethyl]-dimethyl-amine](/img/structure/B15345597.png)
